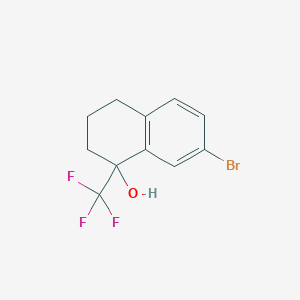
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene ring system. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:
Bromination: The starting material, 1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated bromination systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or the ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Reduced forms of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1-hydroxy-1-methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Bromo-1-hydroxy-1-(difluoromethyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
7-Bromo-1-hydroxy-1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C11H10BrF3O |
|---|---|
Peso molecular |
295.09 g/mol |
Nombre IUPAC |
7-bromo-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C11H10BrF3O/c12-8-4-3-7-2-1-5-10(16,9(7)6-8)11(13,14)15/h3-4,6,16H,1-2,5H2 |
Clave InChI |
JOHJSZNJDLIQQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)Br)C(C1)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



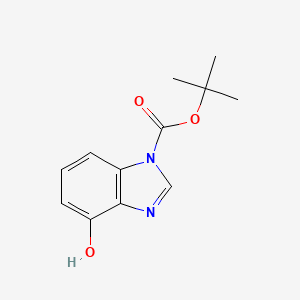
![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)
![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)
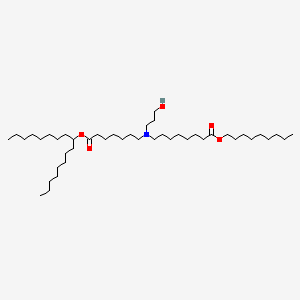

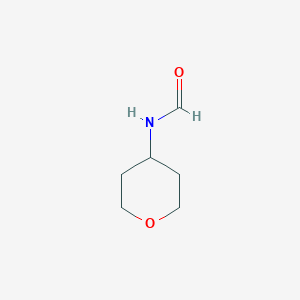
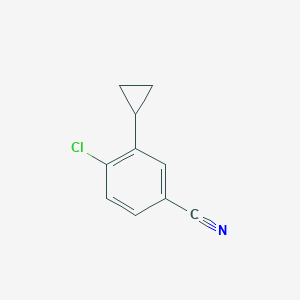
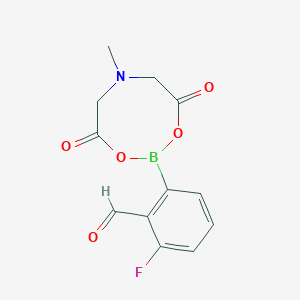
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)

![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)


